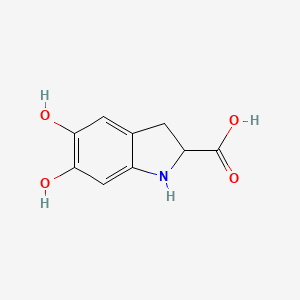

5,6-Dihydroxyindoline-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10-12H,1H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWYRSDDJVCWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC(=C(C=C21)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408516 | |

| Record name | 5,6-dihydroxyindoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18791-20-3 | |

| Record name | 5,6-dihydroxyindoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic and Metabolic Pathways of 5,6 Dihydroxyindoline 2 Carboxylic Acid

Origins from L-Dopachrome and Tyrosine Metabolism

The biosynthetic journey to DHICA begins with the amino acid L-tyrosine. The initial and rate-limiting step in melanogenesis is the oxidation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is subsequently oxidized to L-dopaquinone. taylorandfrancis.com Both of these initial oxidation steps are catalyzed by the copper-containing enzyme tyrosinase. mdpi.com

Following its formation, the highly reactive L-dopaquinone undergoes a spontaneous, non-enzymatic intramolecular cyclization to form L-leucodopachrome. This intermediate is then rapidly oxidized, again by L-dopaquinone, to yield the orange-red intermediate, L-dopachrome. mdpi.com At this juncture, the pathway bifurcates. L-dopachrome can either spontaneously decarboxylate to form 5,6-dihydroxyindole (B162784) (DHI) or be enzymatically converted into DHICA. taylorandfrancis.comresearchgate.net The fate of L-dopachrome is a crucial determinant of the final composition and properties of the resulting eumelanin (B1172464) polymer.

Enzymatic Biotransformations Governing 5,6-Dihydroxyindoline-2-carboxylic Acid Formation

The conversion of L-dopachrome to DHICA is not a spontaneous process but is instead governed by a specific enzyme, highlighting the controlled nature of eumelanin synthesis. This enzymatic step is crucial for favoring the production of DHICA-containing melanin (B1238610), which has distinct properties compared to melanin primarily composed of DHI.

The enzyme responsible for the conversion of L-dopachrome to DHICA is L-dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TYRP2). wikipedia.orgnih.gov DCT is a metalloenzyme that, unlike the copper-dependent tyrosinase, contains zinc in its active site. nih.govresearchgate.net This enzyme catalyzes the tautomerization (a type of isomerization) of L-dopachrome, rearranging it into the more stable indole (B1671886) derivative, DHICA, without decarboxylation. wikipedia.orgumb.edu

DCT exhibits a high degree of specificity for its substrate. nih.gov Studies have shown that it does not act on D-dopachrome or other related compounds like dopaminochrome. nih.gov The presence of a carboxyl group on the substrate is essential for enzyme recognition, as DCT can catalyze the tautomerization of dopachrome (B613829) methyl ester. nih.gov By efficiently converting L-dopachrome to DHICA, DCT effectively prevents its spontaneous conversion to the more cytotoxic DHI, thereby playing a protective role within the melanocyte. researchgate.net

| Substrate/Compound | DCT Activity/Interaction | Reference |

|---|---|---|

| L-Dopachrome | Substrate; converted to DHICA | wikipedia.orgnih.gov |

| D-Dopachrome | Not a substrate | nih.gov |

| Dopachrome methyl ester | Substrate; indicates importance of carboxyl group | nih.gov |

| Dopaminochrome | Not a substrate | nih.gov |

| 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Product; acts as an inhibitor | nih.gov |

| L-Tryptophan | Inhibitor | nih.gov |

Following its formation, DHICA is further oxidized to indole-5,6-quinone-2-carboxylic acid, which then polymerizes to form eumelanin. nih.govmdpi.com The specific enzymes involved in DHICA oxidation have been a subject of considerable research, with notable differences observed between species.

In murine (mouse) melanocytes, tyrosinase-related protein 1 (TYRP1), also known as the brown locus protein, functions as a specific DHICA oxidase. embopress.orgembopress.org It catalyzes the oxidation of DHICA, a crucial step for its incorporation into the growing melanin polymer. embopress.org Mouse tyrosinase, in contrast, does not efficiently catalyze this reaction. nih.gov

| Enzyme | Activity in Mice | Activity in Humans | Reference |

|---|---|---|---|

| Tyrosinase (TYR) | Low/No DHICA oxidase activity | Functions as a DHICA oxidase | nih.gov |

| Tyrosinase-Related Protein 1 (TYRP1) | Primary DHICA oxidase | Lacks significant DHICA oxidase activity; stabilizes TYR | embopress.orgembopress.orgnih.govresearchgate.net |

Regulatory Mechanisms of this compound Levels in Biological Contexts

The concentration of DHICA and its ratio to DHI within melanocytes are tightly regulated, as this balance significantly influences the properties of the resulting eumelanin. A key regulatory point is the activity of DCT. nih.gov By channeling L-dopachrome towards DHICA formation, DCT directly controls the DHICA/DHI ratio. nih.gov

Furthermore, the end-products of the pathway, DHICA and DHI, can exert feedback inhibition on tyrosinase. cncb.ac.cn Both indoles suppress the conversion of L-tyrosine to L-dopachrome, with DHI being a significantly more potent inhibitor than DHICA. cncb.ac.cn This suggests that a higher DHICA/DHI ratio, maintained by DCT activity, allows for more efficient L-dopachrome formation in the early stages of melanogenesis. cncb.ac.cn

Advanced Mechanistic Investigations of 5,6 Dihydroxyindoline 2 Carboxylic Acid Biological Functions

Antioxidant and Redox Modulatory Roles

DHICA exhibits significant antioxidant properties, playing a crucial role in maintaining cellular redox balance and protecting against oxidative stress. Its chemical structure, particularly the catechol group, endows it with the ability to interact with and neutralize reactive oxygen species.

Interactions with Reactive Oxygen Species and Free Radical Scavenging Capabilities

DHICA has demonstrated a marked capacity to scavenge various reactive oxygen species (ROS). Research indicates that DHICA is a potent scavenger of hydroxyl radicals (HO•). nih.gov In studies using the Fenton reaction as a model for oxidative stress, DHICA effectively inhibited the oxidation of deoxyribose, outperforming typical hydroxyl radical scavengers. nih.gov This potent scavenging activity is crucial in mitigating the damaging effects of this highly reactive oxygen species on cellular components.

Furthermore, DHICA interacts with other ROS, such as singlet oxygen. nih.govnih.gov While some studies suggest that DHICA can photosensitize DNA damage in the presence of UVA radiation through a mechanism involving singlet oxygen and, to a lesser extent, hydroxyl radicals, other research highlights its protective antioxidant functions. nih.gov The dual role may be context-dependent, influenced by the specific cellular environment and the presence of other stressors. The antioxidant properties of melanins derived from DHICA are also noteworthy, with DHICA-melanin showing a more pronounced antioxidant effect compared to melanin (B1238610) derived from 5,6-dihydroxyindole (B162784) (DHI). nih.gov This is attributed to the different structure and solubility of the resulting pigments. nih.gov

| Reactive Oxygen Species | Interaction with DHICA | Reference |

| Hydroxyl Radical (HO•) | Potent scavenger, inhibits Fenton-induced oxidation. | nih.gov |

| Singlet Oxygen | Implicated in DHICA-induced photosensitization under UVA; also quenched by DHICA-melanin. | nih.govnih.gov |

| Superoxide (B77818) Radical | Possible involvement in UVA-induced oxidation of DHICA-melanin. | nih.gov |

Influence on Oxidative Stress Pathways and Cellular Protection

Beyond direct scavenging, DHICA exerts a protective influence on cells by modulating oxidative stress pathways. It has been shown to decrease cell damage and apoptosis following UVA exposure. nih.govresearchgate.net This protective effect is, in part, due to its ability to bolster the cell's own antioxidant defense systems.

Treatment of human keratinocytes with DHICA leads to increased activities and expression of key antioxidant enzymes. nih.govresearchgate.net Specifically, the activities of superoxide dismutase (SOD) and catalase have been observed to increase in a dose-dependent manner following DHICA treatment. researchgate.net This upregulation of endogenous antioxidant enzymes enhances the cell's capacity to neutralize ROS and withstand oxidative insults. The protective role of DHICA is further supported by findings that inactivation of the enzyme responsible for its formation (dopachrome tautomerase) leads to elevated ROS levels and increased sunburned and apoptotic cells in the epidermis upon UVA exposure. mdpi.com

Molecular Signaling and Intercellular Communication

DHICA functions not only as an intracellular antioxidant but also as a signaling molecule involved in communication between different cell types within the epidermis, thereby contributing to skin homeostasis.

Agonistic Activity towards GPR35 Receptors

Recent research has identified 5,6-dihydroxyindole-2-carboxylic acid as a moderately potent agonist for the G protein-coupled receptor 35 (GPR35). medchemexpress.comnih.govnih.govacs.orgfigshare.com GPR35 is an orphan receptor implicated in various physiological and pathological processes, including inflammation. nih.gov DHICA has been shown to stimulate β-arrestin translocation signaling in engineered U2OS cells expressing GPR35, with an EC50 value of 23.2 μM. medchemexpress.comnih.gov It also triggers a robust dynamic mass redistribution (DMR) signal in HT-29 colon cancer cells, which endogenously express GPR35, with a comparable EC50 of 23.6 μM. nih.gov The activation of GPR35 by agonists like DHICA can lead to receptor internalization. researchgate.net This agonistic activity suggests that some of DHICA's biological effects may be mediated through this receptor, opening new avenues for understanding its role in cellular signaling.

| Assay | Cell Line | EC50 (μM) | Reference |

| β-arrestin translocation | U2OS-GPR35-bla | 23.2 | medchemexpress.comnih.gov |

| Dynamic Mass Redistribution (DMR) | HT-29 | 23.6 | nih.gov |

Induction of Keratinocyte Differentiation and Antioxidant Defense Systems

In its capacity as a signaling molecule, DHICA has been shown to induce the differentiation of human keratinocytes. nih.govresearchgate.net At micromolar concentrations, DHICA enhances the expression of both early differentiation markers, such as keratins K1 and K10 and involucrin, and late differentiation markers like loricrin and filaggrin. nih.govresearchgate.net This pro-differentiating effect is accompanied by a reduction in cell proliferation without causing toxicity. nih.gov

Concurrently with promoting differentiation, DHICA also stimulates the antioxidant defense systems within keratinocytes. nih.govresearchgate.net As mentioned previously, it increases the expression and activity of antioxidant enzymes, thereby enhancing the resilience of these cells to oxidative damage. nih.govresearchgate.net This dual action of promoting differentiation and bolstering antioxidant defenses underscores the integral role of DHICA in maintaining the structural and functional integrity of the epidermis.

Synthetic Methodologies and Chemical Derivatization of 5,6 Dihydroxyindoline 2 Carboxylic Acid

Biomimetic and Chemoenzymatic Synthesis Approaches

The synthesis of 5,6-Dihydroxyindoline-2-carboxylic acid often emulates its natural biosynthetic pathway, a process known as biomimetic synthesis. The classical and most common approach involves the oxidation of 3,4-dihydroxyphenylalanine (DOPA). nih.gov In this method, oxidizing agents like potassium hexacyanoferrate(III) are used to convert DOPA into an intermediate called dopachrome (B613829). nih.govchemicalbook.com The subsequent rearrangement of dopachrome is pH-dependent; treatment with alkali at a high pH (around 13) selectively yields DHICA, whereas more neutral conditions can lead to the formation of 5,6-dihydroxyindole (B162784) (DHI). nih.gov

Chemoenzymatic strategies leverage the specificity of biological catalysts. In mammalian systems, the enzyme dopachrome tautomerase (DCT) plays a crucial role by catalyzing the isomerization of dopachrome specifically to DHICA. nih.govnih.gov Replicating this step in vitro allows for a highly specific and efficient conversion, mirroring the precise control observed in natural melanogenesis.

Design and Synthesis of this compound Analogues

The structural modification of DHICA is a significant area of research, aimed at tuning its chemical and physical properties for various applications, from dermo-cosmetics to medicine. nih.govnih.gov Since DHICA itself is prone to auto-oxidation, a common strategy involves using more stable, protected precursors, such as 5,6-dimethoxy-2-carboxylate ethyl ester (DMICE), which serves as a versatile scaffold for chemical elaboration. rsc.orgnih.gov

Carboxamide Derivatives and their Pigmentary Properties

The synthesis of carboxamide derivatives of DHICA has been pursued to create melanin-like pigments with improved solubility and tailored properties. nih.gov A successful procedure involves a multi-step process: first, the reactive catechol hydroxyl groups of DHICA are protected by acetylation to form 5,6-diacetoxyindole-2-carboxylic acid (DAICA). mdpi.com This stable intermediate is then coupled with various amines using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the base DIPEA (N,N-Diisopropylethylamine). nih.gov This method has proven effective, achieving high yields of over 85% for a range of amides. nih.govresearchgate.net

The final step involves the deprotection of the acetyl groups to reveal the dihydroxy functionality, which can then undergo oxidative polymerization. nih.gov This polymerization, typically carried out in a slightly alkaline aqueous buffer exposed to air, yields pigmented materials. nih.gov These synthetic melanins exhibit chromophores that absorb strongly in the UVA and visible regions of the spectrum, similar to natural DHICA melanin (B1238610). nih.govresearchgate.net A key advantage of these carboxamide-derived pigments is their enhanced solubility in alcoholic solvents, a desirable feature for their potential use in dermo-cosmetic formulations. nih.govresearchgate.net For instance, a melanin synthesized from the carboxybutanamide of DHICA demonstrated even more intense UVA-visible absorption than standard DHICA melanin, along with significant antioxidant properties. mdpi.com

| Amine Reactant | Resulting Carboxamide | Yield (%) |

|---|---|---|

| 1-Butanamine | DAICA carboxybutanamide | >85% |

| 1-Hexanamine | DAICA carboxyhexanamide | >85% |

| Benzylamine | DAICA carboxybenzylamide | >85% |

| N-Butylethanolamine | DAICA N-butylethanolamide | >85% |

Data synthesized from research on DHICA carboxamide preparation, which reported yields greater than 85% for all synthesized amides. nih.govresearchgate.net

Ester Derivatives and Scaffold Elaboration

Ester derivatives of DHICA are another important class of analogues, often synthesized for biological screening or as intermediates for further modification. nih.gov The commercially available and stable precursor, 5,6-dimethoxyindole-2-carboxylate ethyl ester (DMICE), is an attractive starting point for creating a library of DHICA-inspired compounds. rsc.orgnih.gov

The elaboration of the DMICE scaffold often employs modern synthetic techniques like regioselective halogenation followed by palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. rsc.orgnih.gov This allows for the precise installation of various aryl and heteroaryl substituents at the 3-position of the indole (B1671886) ring. nih.gov Once the desired molecular complexity is achieved, the protecting groups (the methyl ethers on the catechol and the ethyl ester) are removed in a final deprotection step, commonly using reagents like boron tribromide (BBr₃), to yield the target DHICA analogues. nih.govmdpi.com

| Starting Material | Boronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 3-Bromo-DMICE | Phenylboronic acid | XPhos Pd G2 / K₃PO₄ | 3-Phenyl-DMICE | 92% |

| 3-Bromo-DMICE | 4-Methoxyphenylboronic acid | XPhos Pd G2 / K₃PO₄ | 3-(4-Methoxyphenyl)-DMICE | 88% |

| 3-Bromo-DMICE | 3-Thiopheneboronic acid | XPhos Pd G2 / K₃PO₄ | 3-(Thiophen-3-yl)-DMICE | 72% |

| 3-Bromo-DMICE | 3-Pyridinylboronic acid | XPhos Pd G2 / K₃PO₄ | 3-(Pyridin-3-yl)-DMICE | 65% |

Data adapted from studies on the elaboration of the DMICE scaffold. rsc.org

Hyperbranched Oligomeric and Polymeric Structures

Moving beyond simple monomers, researchers have synthesized complex, multimeric structures based on DHICA, including hyperbranched oligomers and polymers. mdpi.com These tree-like macromolecular architectures are typically built using AB₂-type monomers, which allow for the one-step synthesis of highly branched structures. mdpi.com Such compounds have been designed and investigated as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.com Preliminary results from these studies suggest that the hyperbranched architecture itself may be a crucial molecular feature for conferring potent antiviral activity. mdpi.com The synthesis of these complex molecules often begins with a protected DHICA monomer, such as methyl 5,6-dihydroxy-1H-indole-2-carboxylate, which is then elaborated into the final dendritic structure. mdpi.com

Controlled Oxidative Polymerization of this compound

The transformation of DHICA monomers into melanin polymers is an oxidative process that can be controlled and influenced by various catalysts and reaction conditions. nih.govacs.org Understanding and manipulating this polymerization is key to producing synthetic melanins with defined and reproducible properties.

Catalytic Effects of Metal Oxides (e.g., TiO₂) on Polymerization Kinetics

Recent research has explored the use of metal oxides to catalyze the oxidative polymerization of melanogenic precursors like DHICA. acs.org Titanium dioxide (TiO₂), in particular, has been identified as a photocatalyst capable of driving DHICA polymerization. This process leads to the formation of melanin–TiO₂ hybrid nanostructures, which are of interest for their unique properties. acs.org

The mechanism of catalysis is believed to involve a photo-oxidative process initiated by a ligand-to-metal charge transfer (LMCT) between the DHICA molecule and the titanium(IV) ions on the surface of the TiO₂ particles. acs.org Spectroscopic analyses have shown that TiO₂ can both drive and act as a template for the radical polymerization of DHICA into a melanin-like biopolymer. acs.org This catalytic approach offers a pathway to control the formation of melanin and to create novel hybrid materials by combining the properties of the biopolymer with those of the inorganic metal oxide.

Regiochemistry and Structural Characteristics of this compound-Derived Pigments

The oxidative polymerization of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) is a critical process in the formation of eumelanin (B1172464), the dark pigment found in human skin, hair, and eyes. nih.govnih.gov The resulting DHICA-melanins have distinct structural and chemical properties that differentiate them from melanins derived from 5,6-dihydroxyindole (DHI), the other primary eumelanin precursor. mdpi.commdpi.com These differences are largely dictated by the regiochemistry of the polymerization process, which is heavily influenced by the presence of the carboxylic acid group at the 2-position of the indole ring. mdpi.com

The electron-withdrawing nature of the carboxyl group at the 2-position decreases the nucleophilicity of the pyrrole (B145914) moiety. mdpi.com This directs the oxidative coupling reactions primarily toward the benzene (B151609) portion of the molecule. As a result, the polymerization of DHICA proceeds mainly through the formation of bonds at the 4- and 7-positions. mdpi.com Studies on the early oligomers formed during DHICA oxidation have identified the primary linkages as 4,4'-, 4,7'-, and 7,7'-bonding. mdpi.com This regioselectivity contrasts with DHI polymerization, where linkages involving the pyrrolic 2-position (such as 2,2'-, 2,4'-, and 2,7'-bonding) are common. mdpi.comunina.it The preferential formation of the 4,4'-dimer has been confirmed in studies exploring the oxidative chemistry of DHICA and its derivatives. mdpi.com

A defining structural characteristic of DHICA-derived pigments is their non-planar, twisted conformation. nih.gov Quantum computational studies have shown that the dihedral angle between DHICA units in an oligomer can be significant, with calculations suggesting angles in the range of 47–63.1°. nih.gov This twisted structure prevents the formation of the extended, planar π-stacked aggregates that are characteristic of DHI-melanins. nih.govnih.gov The lack of planarity in DHICA oligomers means that their broad-spectrum light absorption is not primarily due to extended π-electron delocalization within a single polymer chain, but rather arises from the superposition of absorptions from a diverse range of oligomeric structures and intermolecular electronic perturbations upon aggregation. nih.govarxiv.org

The structural differences between DHICA- and DHI-melanins give rise to distinct physicochemical properties. DHICA-melanins are typically brown and soluble in aqueous solutions above pH 5, whereas DHI-melanins are black and insoluble. nih.govdocksci.com The solubility of DHICA-melanins is attributed, at least in part, to the protonation of the numerous carboxyl groups at lower pH. nih.govdocksci.com Furthermore, the less aggregated and twisted structure of DHICA-melanin is associated with stronger antioxidant and photoprotective properties compared to the more compact DHI-melanin. nih.govnih.gov

Detailed research findings on the bonding and structural characteristics of DHICA-derived pigments are summarized in the tables below.

Interactive Data Table: Primary Bonding Patterns in DHICA Oligomerization

| Linkage Type | Position(s) Involved | Description | Supporting Evidence |

| 4,4'-Bonding | Benzene ring | A primary coupling pattern observed in early-stage dimerization. mdpi.com | Confirmed by NMR analysis of isolated dimers. mdpi.com |

| 4,7'-Bonding | Benzene ring | Contributes to the formation of linear and branched oligomers. mdpi.com | Identified in characterization of early oligomers. mdpi.com |

| 7,7'-Bonding | Benzene ring | Another key linkage contributing to the polymer backbone. mdpi.com | Inferred from structural studies of DHICA-melanin. mdpi.com |

Interactive Data Table: Comparison of DHICA- and DHI-Derived Pigments

| Characteristic | This compound (DHICA) Pigment | 5,6-Dihydroxyindole (DHI) Pigment |

| Color | Brown / Lighter nih.gov | Black / Dark Brown mdpi.comnih.gov |

| Solubility | Soluble in aqueous solutions above pH 5 nih.gov | Insoluble nih.govdocksci.com |

| Primary Bonding | 4,4'-, 4,7'-, 7,7'- mdpi.com | 2,2'-, 2,4'-, 2,7'- mdpi.com |

| Structure | Twisted, non-planar oligomers nih.gov | Planar, π-stacked aggregates nih.gov |

| Absorption Profile | Intense UV absorption, moderate visible absorption mdpi.com | Broad, monotonic absorption across UV-visible range mdpi.comnih.gov |

| Antioxidant Activity | Marked H-donor and radical scavenging ability nih.govnih.gov | Lower antioxidant activity; can be pro-oxidant nih.gov |

Advanced Spectroscopic Techniques for Structural and Reaction Mechanism Analysis

A combination of spectroscopic techniques provides a comprehensive understanding of DHICA, from its fundamental electronic transitions to the identification of transient radical species and the characterization of its oligomeric forms.

UV-Visible spectroscopy is a fundamental tool for studying the chromophoric system of DHICA and its derivatives. The absorption spectrum of DHICA is characterized by an intense absorption in the UVB/UVA range, which is a key feature contributing to the photoprotective properties of DHICA-rich melanins. mdpi.comnih.gov During oxidative polymerization, the initial absorption peak of the monomer at around 320 nm decreases, giving way to a broad absorption that spans the UVA and visible regions of the electromagnetic spectrum. mdpi.com This spectral broadening is indicative of the formation of extended chromophoric systems as oligomerization proceeds.

Photooxidation studies monitored by UV-Visible spectroscopy reveal changes in the electronic structure of DHICA upon exposure to light. For instance, irradiation with blue light can induce changes in the UV-Vis spectrum of DHICA-melanin solutions, indicating photo-induced degradation or transformation of the chromophores. researchgate.net The electronic structures of the monomeric building blocks, particularly DHICA, are significantly altered upon polymerization into the melanin pigment, a change that is notably reflected in the UV-A region of the absorption spectrum. nih.gov The soluble nature of DHICA-melanins in aqueous solutions above pH 5 allows for clear spectroscopic analysis, showing broad absorption throughout the ultraviolet and visible spectra (200-600 nm). cncb.ac.cn

Studies on DHICA derivatives, such as amides, have shown that modifications to the carboxylic acid group can influence the resulting pigment's chromophore, leading to materials with a good coverage of the UVA and visible regions. mdpi.comresearchgate.net These investigations are crucial for the development of synthetic melanins with tailored photoprotective properties. The interaction of DHICA with metal ions, such as Fe(III), also leads to distinct changes in the UV-Visible spectra, which can be used to study the coordination chemistry and speciation of these complexes at different pH values. si-photonics.com

Table 1: UV-Visible Absorption Maxima of DHICA and Related Species This is an interactive table. You can sort and filter the data.

| Compound | Wavelength (λmax) | Solvent/Conditions | Reference |

|---|---|---|---|

| DHICA (monomer) | ~320 nm | Aqueous buffer | mdpi.com |

| DHICA-melanin | Broad absorption 200-600 nm | Aqueous solution (pH > 5) | cncb.ac.cn |

| Oxidizing DHICA carboxamide | Decrease at 320 nm, broad visible absorption | Aqueous buffer (pH 9) | mdpi.com |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the detection and characterization of paramagnetic species, including free radicals, which are central to the chemistry of DHICA and melanin formation. nih.gov The oxidative polymerization of DHICA involves radical intermediates, and EPR spectroscopy provides direct evidence for their existence and can offer insights into their electronic structure. acs.org

Interestingly, computational studies based on density functional theory have predicted that in contrast to 5,6-dihydroxyindole (DHI), the density of unpaired electrons, and therefore the expected EPR signal, in the DHICA monomer is negligibly small. arxiv.orguq.edu.auarxiv.org This suggests that the stable radical species observed by EPR are more characteristic of the polymerized or oxidized forms of DHICA. EPR has also been employed to study the photosensitizing properties of DHICA, where it can contribute to the generation of reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. nih.gov Time-resolved EPR methods can be used to study the kinetics and dynamics of these short-lived radical intermediates. rsc.org

Table 2: EPR Spectral Parameters for DHICA-Melanin and a Derivative This is an interactive table. You can sort and filter the data.

| Sample | g-factor | Linewidth | Spin Density | Reference |

|---|---|---|---|---|

| DHICA Melanin | ~2.004 | Broad | High | mdpi.com |

| ADHICA Melanin | ~2.004 | Broad | Lower than DHICA Melanin | mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of DHICA and its derivatives at the atomic level. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are used to assign the chemical structure of newly synthesized DHICA derivatives, such as amides. mdpi.comresearchgate.net These analyses confirm the successful modification of the DHICA molecule and provide information about the chemical environment of each atom.

For instance, in the characterization of N-butane-5,6-diacetoxy-1H-indole-2-carboxamide, ¹H and ¹³C NMR spectra, along with 2D NMR analysis, were used for complete resonance assignment. mdpi.com Similarly, NMR has been instrumental in confirming the structure of the 4,4'-dimer of a DHICA carboxybutanamide, which is an early intermediate in the oxidative polymerization process. nih.govmdpi.com The observation of a shielded proton resonance at 6.60 ppm was a diagnostic feature for the 4,4' linkage. nih.govmdpi.com

Solid-state NMR has been applied to study the structure of DHICA in the assembled state. rsc.org A proton chemical shift observed at 13.4 ppm in the solid-state NMR spectrum of DHICA is attributed to the carboxylic acid proton. rsc.org This technique, combined with electron diffraction, provides valuable information on the packing and intermolecular interactions in the solid state. rsc.org NMR is also used to follow the polymerization of DHICA, for example, in the presence of a TiO₂-sol, to unravel the mechanism of melanin formation. acs.org

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), is a key technique for the characterization of oligomeric and polymeric materials derived from DHICA. Given the heterogeneity and high molecular weight of melanins, MALDI mass spectrometry is well-suited to analyze the distribution of oligomer sizes.

Analyses of synthetic melanins derived from a carboxybutanamide of DHICA using MALDI MS have provided insights into the structure of the resulting pigment. nih.gov These studies indicate a substantial structural similarity to DHICA melanin. nih.gov Molecular sieve analyses using High-Performance Liquid Chromatography (HPLC) have revealed apparent molecular weights for DHICA-melanins ranging from 20,000 to 200,000 daltons, which corresponds to approximately 100-1,000 DHICA monomers per melanin molecule. cncb.ac.cn Mass spectral studies have also been employed to investigate the nonenzymatic oxidative transformation of the related compound DHI, showing the formation of dimeric, trimeric, and higher oligomeric forms. mdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in DHICA and its derivatives, and for monitoring chemical changes during polymerization. The mid-infrared absorption spectrum of solid DHICA has been reported, with vibrational modes for the dominant absorption bands assigned with the aid of ab initio density-functional theory calculations. elsevierpure.com The experimental data from FTIR also suggest the presence of intermolecular hydrogen bonds. elsevierpure.com

In the analysis of melanins derived from DHICA and its carboxybutanamide derivative (ADHICA), ATR-FTIR spectra show a characteristic broad band in the 3500–3000 cm⁻¹ region, corresponding to O-H stretching. nih.gov Differences in the carbonyl stretching region are particularly informative: DHICA melanin exhibits a band around 1685 cm⁻¹, associated with the COOH carbonyl stretching, whereas ADHICA melanin shows distinct amide I and II bands at approximately 1650 cm⁻¹ (C=O stretching) and 1520 cm⁻¹ (N-H bending), respectively. nih.gov Additional bands attributable to the bending of CH₃ and CH₂ groups in the aliphatic chain of ADHICA can also be identified. nih.gov

Table 3: Key FTIR Absorption Bands for DHICA-Melanin and a Derivative This is an interactive table. You can sort and filter the data.

| Functional Group | Wavenumber (cm⁻¹) in DHICA Melanin | Wavenumber (cm⁻¹) in ADHICA Melanin | Reference |

|---|---|---|---|

| O-H Stretch | 3500–3000 (broad) | 3500–3000 (broad) | nih.gov |

| C=O Stretch (Carboxylic Acid) | ~1685 | - | nih.gov |

| C=O Stretch (Amide I) | - | ~1650 | nih.gov |

| N-H Bend (Amide II) | - | ~1520 | nih.gov |

| CH₂/CH₃ Bend | - | 1445 and 1260 | nih.gov |

Quantum Chemical and Computational Modeling Approaches

Quantum chemical and computational modeling approaches have become essential for understanding the intrinsic properties of DHICA and for interpreting experimental data. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, stability, and reactivity of DHICA and its various redox forms. arxiv.orguq.edu.au

First principles DFT calculations have shown that the addition of the carboxylic acid group significantly affects the physical properties of the indole molecule, including the relative stabilities of its redox forms and the HOMO-LUMO gap. arxiv.orguq.edu.auarxiv.org These computational studies predict that the density of unpaired electrons in DHICA is negligibly small, which has implications for its EPR signal as a monomer. arxiv.orguq.edu.auarxiv.org DFT calculations have also been used to parameterize DHICA for classical molecular dynamics (MD) simulations to study its self-assembly in aqueous solutions. nih.govmdpi.com These simulations provide insights into the aggregation behavior of both uncharged and charged DHICA-eumelanin models. nih.govmdpi.com

Computational models have been developed to understand the interplay between the local structure, electric dipole, and charge carrier dynamics in DHICA melanin. chemrxiv.org These studies suggest that a non-vanishing dipole along the polymer chain is a key feature that influences its electronic structure and reactivity. chemrxiv.org Furthermore, DFT calculations have been successfully employed to assign the vibrational modes observed in the mid-infrared absorption spectrum of DHICA. elsevierpure.com The combination of experimental spectroscopy and high-level quantum chemical calculations provides a powerful and synergistic approach to unraveling the complex chemistry and physics of this compound.

Spectroscopic and Computational Characterization of 5,6 Dihydroxyindoline 2 Carboxylic Acid and Its Derivatives

Spectroscopic and Computational Characterization of 5,6-Dihydroxyindole-2-carboxylic Acid

First principles density functional theory (DFT) has been employed to investigate the electronic structure of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and its various oxidized forms. These computational studies provide significant insights into how the molecular properties are affected by changes in oxidation state and by the presence of the carboxylic acid group, particularly in comparison to its precursor, 5,6-dihydroxyindole (B162784) (DHI).

DFT calculations reveal that the carboxylation of the indole (B1671886) ring has a profound effect on the physical properties of the molecule. Specifically, the relative stabilities of the different redox forms of DHICA are strongly influenced by the carboxyl group. This also impacts the highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gaps. The calculation of these gaps, using methods such as the Delta Self-Consistent Field (ΔSCF), demonstrates significant differences across the various redox states of DHICA, which is a key factor in the molecule's chemical reactivity and photostability. nih.gov

Furthermore, these theoretical studies predict that the density of unpaired electrons in DHICA is negligibly small. This is a significant finding as it suggests that, unlike DHI, DHICA is not expected to produce a discernible electron spin resonance (ESR) signal. This distinction in electronic properties underscores the unique role of DHICA as a building block in larger biological structures like eumelanin (B1172464). nih.gov DFT has also been utilized to parameterize models for more complex molecular dynamics simulations of DHICA-eumelanin protomolecules, highlighting its utility in understanding both the monomer and its aggregated forms. nih.govresearchgate.net

Table 1: Summary of DFT Findings on DHICA Electronic Structure

| Property | Finding | Significance |

|---|---|---|

| Effect of Carboxylation | Strongly affects the relative stabilities and HOMO-LUMO gaps of redox forms. nih.gov | Differentiates the physicochemical properties of DHICA from DHI. |

| HOMO-LUMO Gaps | Vary significantly between different redox forms. nih.gov | Influences the molecule's reactivity and photophysical behavior. |

| Unpaired Electrons | Predicted density of unpaired electrons is negligibly small. nih.gov | Explains the lack of an expected ESR signal from DHICA. |

The mechanisms by which 5,6-dihydroxyindole-2-carboxylic acid dissipates energy after absorbing UV radiation are critical to its function as a photoprotective agent. Studies using ultrafast time-resolved fluorescence spectroscopy have characterized these UV-dissipation pathways, revealing complex excited-state dynamics that are highly dependent on the molecule's protonation state. nih.gov

One of the primary nonradiative decay mechanisms identified for DHICA is excited-state intramolecular proton transfer (ESIPT). In its neutral, carboxylic acid state (predominant at acidic pH), excitation leads to a sub-picosecond ESIPT between the carboxylic acid group and the indole nitrogen. This process forms a zwitterionic state, which is characterized by a weak emission and a very short lifetime of approximately 240 picoseconds. nih.gov More precise measurements have resolved this ESIPT event to occur with a time constant of just 300 femtoseconds in an aqueous solution. acs.org This ultrafast decay pathway is a highly efficient mechanism for dissipating potentially damaging UV energy.

The excited-state dynamics are different for the carboxylate anion form of DHICA, which is the dominant species at neutral pH. Upon excitation, this mono-anion exhibits dual fluorescence. One emission band is from the initially excited state, while a second, red-shifted band results from a complex formed with specific buffer components. In the absence of this complex formation, the mono-anion decays with a significantly longer lifetime of about 2.1 nanoseconds. nih.gov

Further studies have resolved an excited-state proton transfer (ESPT) involving the hydroxyl groups. Specifically, a proton transfer from the 6-OH group to the surrounding aqueous solvent has been identified, occurring with a rate constant of 4.0 × 10⁸ s⁻¹. acs.org Additionally, the excited states of DHICA can lead to photosensitization reactions, mediated by the formation of reactive oxygen species such as singlet oxygen and hydroxyl radicals, which can induce oxidative damage. nih.gov

Table 2: Key Parameters in the Excited State Dynamics of DHICA

| Molecular State | Decay Mechanism | Time Constant / Lifetime | Rate Constant |

|---|---|---|---|

| Neutral (Acidic pH) | Excited-State Intramolecular Proton Transfer (ESIPT) | 300 fs acs.org / 240 ps nih.gov | - |

| Mono-anion (Neutral pH) | Nonradiative/Emissive Decay | ~2.1 ns nih.gov | - |

| Mono-anion (Aqueous) | Excited-State Proton Transfer (from 6-OH to solvent) | - | 4.0 × 10⁸ s⁻¹ acs.org |

Research Applications and Future Directions for 5,6 Dihydroxyindoline 2 Carboxylic Acid

Development of Synthetic Melanin-Inspired Materials with Tailored Properties

5,6-Dihydroxyindoline-2-carboxylic acid (DHICA) is a crucial monomeric building block of eumelanin (B1172464), the natural brown-black pigment in humans. rsc.org The properties of eumelanin are not fixed; they are significantly influenced by the relative ratio of DHICA to its counterpart, 5,6-dihydroxyindole (B162784) (DHI). mdpi.com This inherent tunability has inspired researchers to develop synthetic melanin-like materials where the properties are precisely controlled by manipulating the DHICA content and structure.

A higher proportion of DHICA-derived units in the melanin (B1238610) polymer results in materials that are lighter in color, with an intense absorption band in the UVB/UVA range (~320 nm), which is the most damaging part of the solar spectrum. mdpi.comnih.gov In contrast, DHI-rich melanins are blacker due to broad absorption across the visible light spectrum. nih.gov Critically, DHICA-rich melanins exhibit markedly enhanced antioxidant and free-radical scavenging capabilities compared to DHI-based polymers. mdpi.commdpi.com The structural reason for these differences lies in the polymerization process; DHICA tends to form non-planar, twisted polymer backbones, which hinders electron delocalization and alters the material's optical and chemical properties. mdpi.com

This fundamental understanding is being leveraged to create novel materials for specific applications, particularly in dermo-cosmetics. A significant challenge with natural and many synthetic melanins is their poor solubility, which limits their use in formulations. mdpi.com To overcome this, researchers have synthesized new melanin-like pigments by modifying the carboxylic acid group of DHICA to form amides, such as DHICA carboxybutanamide. mdpi.comresearchgate.net These modified pigments retain or even enhance the desirable properties of DHICA melanin, including strong UVA absorption and potent antioxidant activity, while exhibiting significantly improved solubility in polar solvents relevant to cosmetic applications. mdpi.comresearchgate.net

Beyond cosmetics, DHICA is being explored in the field of advanced electronics. In one study, DHICA was incorporated as a precursor into poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) thin films. The presence of DHICA-melanin within the conductive polymer blend was found to induce a marked increase in electrical conductivity, demonstrating its potential as a bio-inspired doping factor for organic electronics. nih.gov

| Property | DHI-Melanin | DHICA-Melanin | Reference |

|---|---|---|---|

| Color | Black/Dark Brown | Lighter Brown | mdpi.comnih.gov |

| Visible Light Absorption | High, monotonic | Moderate | mdpi.com |

| UV Absorption | Broad | Intense band (~320 nm) | mdpi.com |

| Antioxidant Activity | Lower | Markedly Higher | mdpi.commdpi.com |

| Polymer Structure | Planar conformations possible | Non-planar, twisted backbone | mdpi.com |

Exploration of Biological Modulators beyond Traditional Pigmentation

While DHICA is a fundamental component of melanin, emerging research reveals that its biological significance extends far beyond its role as a pigment precursor. rsc.orgresearchgate.net It functions as an active signaling molecule, or chemical messenger, that modulates the behavior of skin cells, particularly keratinocytes. researchgate.net This suggests a more complex role for melanocytes in skin homeostasis than simply producing melanin. researchgate.net

Studies have shown that DHICA, at micromolar concentrations, can influence keratinocytes in several protective ways. It induces a time- and dose-dependent reduction in cell proliferation without causing toxicity. researchgate.netresearchgate.net Furthermore, it promotes cell differentiation, enhancing the expression of both early markers like keratins K1 and K10 and late markers such as loricrin and filaggrin. researchgate.netresearchgate.net

One of the most significant non-pigmentation roles of DHICA is its ability to bolster the skin's antioxidant defenses. It increases the activity and expression of key antioxidant enzymes, including superoxide (B77818) dismutase and catalase, in keratinocytes. researchgate.netresearchgate.net This action helps protect the cells from oxidative stress. Consequently, pretreatment of keratinocytes with DHICA leads to decreased cell damage and apoptosis following exposure to UVA radiation. researchgate.netresearchgate.net This protective, anti-apoptotic function highlights a previously unrecognized role for DHICA in photoprotection, offering a potential explanation for the higher resistance of darker, eumelanin-rich skin to sun damage and skin cancer. researchgate.netresearchgate.net Some evidence also suggests DHICA may act as a moderately potent agonist for the G-protein coupled receptor GPR35. medchemexpress.com

| Biological Effect of DHICA on Keratinocytes | Observed Outcome | Reference |

|---|---|---|

| Cell Proliferation | Reduced in a time- and dose-dependent manner | researchgate.netresearchgate.net |

| Cell Differentiation | Enhanced expression of early and late differentiation markers | researchgate.netresearchgate.net |

| Antioxidant Defense | Increased activity and expression of antioxidant enzymes (e.g., SOD, catalase) | researchgate.netresearchgate.net |

| Response to UVA Exposure | Decreased cell damage and apoptosis | researchgate.netresearchgate.net |

Analytical Methodologies for Detection and Quantification in Biological Specimens

The accurate detection and quantification of DHICA in biological samples are essential for studying its role in both normal physiology and disease. Various analytical methods have been developed to measure this important melanogenic intermediate.

A well-established method for quantifying DHICA in urine involves high-pressure liquid chromatography (HPLC) coupled with fluorometric detection. nih.gov In this procedure, the catecholic indole (B1671886) is first selectively adsorbed onto alumina (B75360) from the urine sample. It is then separated from other compounds using a reverse-phase octadecyl silica (B1680970) column before being detected by fluorometry. This method is highly sensitive, capable of detecting as little as 1 picomole of DHICA injected into the system. nih.gov

For the analysis of solid biological specimens, such as pigmented tissues, non-invasive techniques are highly desirable. Dispersive Raman spectroscopy has been shown to be a powerful tool for the direct detection and quantification of DHICA within unaltered eumelanin polymers. nih.gov By developing a model based on the distinct Raman spectra of pure DHI and DHICA synthetic melanins, researchers can determine the DHI:DHICA ratio in natural samples, such as the melanin deposited in bird feathers. nih.gov

Another approach to estimate the DHICA content within a melanin polymer is through chemical degradation. This involves oxidizing the melanin with potassium permanganate, which converts DHICA-derived units into a characteristic and stable compound, pyrrole-2,3,5-tricarboxylic acid (PTCA). docksci.com The amount of PTCA formed can then be quantified, providing an indirect measure of the original DHICA content in the polymer. docksci.com These analytical techniques are crucial for correlating the chemical composition of melanin with its biological and material properties.

| Methodology | Technique | Sample Type | Key Features | Reference |

|---|---|---|---|---|

| Chromatography | HPLC with Fluorometric Detection | Urine | High sensitivity (pmol range); requires sample preparation (alumina extraction) | nih.gov |

| Spectroscopy | Dispersive Raman Spectroscopy | Solid Tissues (e.g., feathers) | Non-invasive; directly quantifies DHI:DHICA ratio in unaltered melanin | nih.gov |

| Chemical Degradation | Potassium Permanganate Oxidation | Purified Melanin Polymer | Indirectly quantifies DHICA by measuring PTCA yield | docksci.com |

Q & A

Q. How is 5,6-Dihydroxyindoline-2-carboxylic acid identified in plant extracts using mass spectrometry?

Methodological Answer: Identification relies on UHPLC-Orbitrap-HRMS in negative ionization mode. Diagnostic Ion Filtering (DIF) targets fragment ions specific to the indoline core: 194.0459 m/z (C₉H₈O₄N⁻) and 150.0560 m/z (C₈H₈O₂N⁻) with a ±15 ppm tolerance. Diagnostic Difference Filtering (DDF) further refines results by detecting a 195.05316 Da neutral loss , indicative of the indoline substructure. These steps minimize false positives, with manual validation required for structural confirmation .

Q. What are the key physicochemical properties influencing experimental handling of this compound?

Methodological Answer: The compound is air-sensitive and requires storage at 2–8°C to prevent degradation. It decomposes at 234°C and has limited solubility in DMSO and methanol. Its pKa (~4.52) affects ionization in aqueous solutions, critical for chromatography and stability studies. These properties necessitate inert atmospheres and low-temperature protocols during synthesis and analysis .

Q. How is glycosylation detected in oleraceins derived from this compound?

Methodological Answer: Glycosylation is identified via neutral loss analysis in HRMS/MS. A loss of 162.053 Da (-C₆H₁₀O₅) indicates a single hexose (β-D-glucopyranose). For multiple glycosylations, sequential losses (e.g., 324.107 Da for two hexoses) are observed. These patterns, combined with diagnostic ions for acyl groups (e.g., coumaroyl at m/z 340.0826), enable differentiation between glycosylated (e.g., GGIC) and non-glycosylated forms .

Advanced Research Questions

Q. What synthetic challenges arise in producing this compound, and how are they addressed?

Methodological Answer: Synthesis involves oxidative cyclization of dopamine derivatives, but challenges include:

- Regioselectivity : Competing oxidation pathways may yield byproducts like dopachrome (5,6-dioxoindoline derivatives).

- Stability : The dihydroxyindoline core is prone to air oxidation, requiring anaerobic conditions. Recent methods use HPLC with fluorometric detection (excitation/emission: 325/405 nm) to monitor purity, coupled with C18 column chromatography for isolation. Catalytic hydrogenation or enzymatic reduction can mitigate over-oxidation .

Q. How can contradictions in HRMS data during structural elucidation of oleraceins be resolved?

Methodological Answer: Contradictions arise from:

- Isobaric interferences : Similar m/z values for different acyl groups (e.g., coumaroyl vs. caffeoyl).

- Neutral loss overlaps : Hexose losses (-162 Da) masking acyl-specific fragments. Resolution involves multi-stage filtering :

Q. What biological roles does this compound play in melanin biosynthesis?

Methodological Answer: The compound is a precursor to dopachrome (via oxidation), a key intermediate in eumelanin synthesis. Enzymatic studies use tyrosinase assays to track its conversion, monitored via UV-Vis spectroscopy (λ = 475 nm for dopachrome). Its carboxyl group enhances water solubility, influencing melanosome maturation—critical for in vitro models of pigmentation disorders .

Methodological Notes

- Analytical Workflows : Prioritize UHPLC-Orbitrap-HRMS for sensitivity in detecting low-abundance oleraceins .

- Synthetic Protocols : Use Schlenk lines or gloveboxes to prevent oxidation during synthesis .

- Data Validation : Cross-reference HRMS data with synthetic standards and isotopic pattern analysis to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.